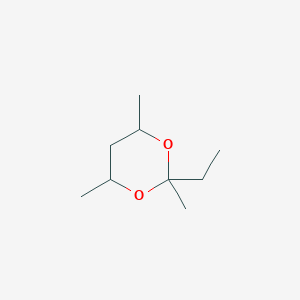
2-Ethyl-2,4,6-trimethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2,4,6-trimethyl-1,3-dioxane is an organic compound with a heterocyclic structure. It is a derivative of 1,3-dioxane, characterized by the presence of ethyl and methyl groups at specific positions on the dioxane ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethyl-2,4,6-trimethyl-1,3-dioxane can be synthesized through the reaction of formaldehyde with 1,3-propanediol in the presence of acid catalysts. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxane ring. The presence of ethyl and methyl groups can be introduced through subsequent alkylation reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2,4,6-trimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or sodium alkoxide in alcoholic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted dioxane derivatives.
Applications De Recherche Scientifique
2-Ethyl-2,4,6-trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding biochemical pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various industrial chemicals
Mécanisme D'action
The mechanism of action of 2-ethyl-2,4,6-trimethyl-1,3-dioxane involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound’s stability and unique structure allow it to participate in various chemical reactions, influencing biochemical pathways and molecular interactions. Its effects are mediated through the formation of stable intermediates and transition states during reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione:
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Another derivative with a similar structure but different substituents, leading to variations in chemical reactivity and applications
Uniqueness
2-Ethyl-2,4,6-trimethyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its stability and ability to undergo various chemical reactions make it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
6413-37-2 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
2-ethyl-2,4,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C9H18O2/c1-5-9(4)10-7(2)6-8(3)11-9/h7-8H,5-6H2,1-4H3 |
Clé InChI |
AENKCTMNOGNQLV-UHFFFAOYSA-N |
SMILES canonique |
CCC1(OC(CC(O1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


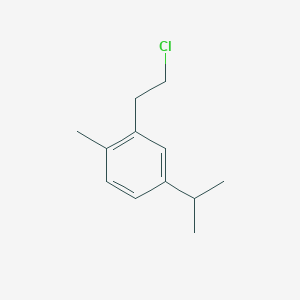

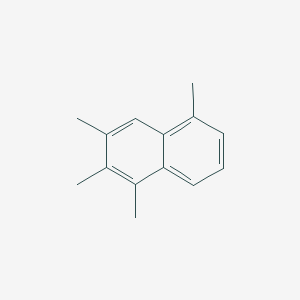
![Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14722415.png)



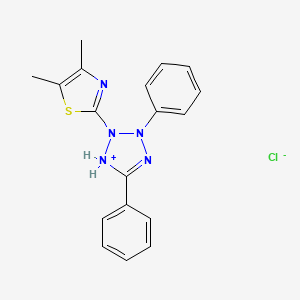


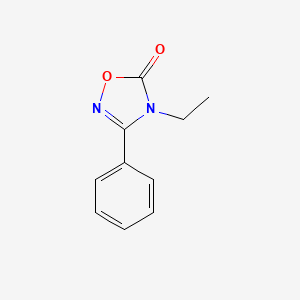
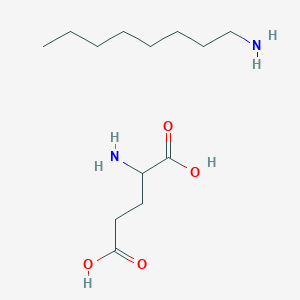
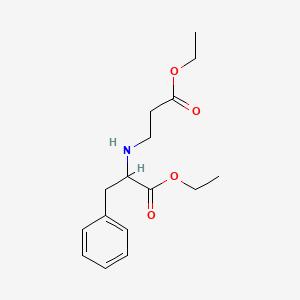
![Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate](/img/structure/B14722461.png)
